molecular formula C16H12N2O2S B2578930 5-methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl benzoate CAS No. 338398-99-5

5-methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl benzoate

Cat. No.: B2578930
CAS No.: 338398-99-5
M. Wt: 296.34
InChI Key: QOGSIEOOAZJMGE-UHFFFAOYSA-N
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Description

5-methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl benzoate is a heterocyclic compound that combines a thiazole ring with a pyridine moiety and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl benzoate typically involves the condensation of 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide with benzoic acid or its derivatives. One common method includes the reaction of 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide with benzoic anhydride in the presence of a catalytic amount of acetic acid . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or esters.

Scientific Research Applications

5-methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide
  • 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

5-methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl benzoate is unique due to its combination of a thiazole ring with a pyridine moiety and a benzoate ester. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl benzoate (CAS No. 338398-99-5) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure consists of a thiazole ring substituted with a pyridine and benzoate moiety, which may contribute to its biological properties.

The molecular formula for this compound is C16H12N2O2SC_{16}H_{12}N_{2}O_{2}S, with a molecular weight of 296.34 g/mol. The compound is characterized by its melting point and solubility profiles, which are crucial for understanding its bioavailability and pharmacokinetics.

PropertyValue
Molecular FormulaC₁₆H₁₂N₂O₂S
Molecular Weight296.34 g/mol
Melting PointNot specified
SolubilityNot specified

Biological Activity

Research into the biological activity of this compound indicates several promising avenues:

1. Antimicrobial Activity
Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often range from 3.12 to 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Antifungal Properties
Thiazole derivatives have also been evaluated for antifungal activity. Compounds structurally similar to this compound have shown efficacy against fungi, indicating potential therapeutic applications in treating fungal infections .

3. Cytotoxicity and Anticancer Activity
Research has suggested that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the induction of oxidative stress and modulation of signaling pathways involved in cell survival . For example, certain thiazole compounds have been reported to selectively induce ferroptosis, a form of regulated cell death associated with cancer therapy .

Case Studies

Several case studies highlight the biological potential of thiazole derivatives:

Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of various thiazole derivatives, it was found that modifications at the pyridine ring significantly enhanced antibacterial activity. Compounds were tested against S. aureus and E. coli, with some exhibiting MIC values as low as 0.0039 mg/mL, indicating strong antibacterial properties .

Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of thiazole derivatives, including those similar to this compound. The results indicated that these compounds could inhibit tumor growth in vitro and in vivo by targeting specific cancer cell lines and inducing apoptosis .

Properties

IUPAC Name

(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c1-11-14(20-16(19)12-6-3-2-4-7-12)18-15(21-11)13-8-5-9-17-10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGSIEOOAZJMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CN=CC=C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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